molecular formula C19H16N2O2 B5882945 N-benzyl-2-hydroxy-N-2-pyridinylbenzamide

N-benzyl-2-hydroxy-N-2-pyridinylbenzamide

Cat. No. B5882945
M. Wt: 304.3 g/mol
InChI Key: RMSIXGDBQUUECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic modifier that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. Inhibition of LSD1 has been shown to have potential therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N-benzyl-2-hydroxy-N-2-pyridinylbenzamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to the accumulation of methylated histones, which alters the chromatin structure and gene expression patterns. The downstream effects of LSD1 inhibition are context-dependent and vary depending on the disease and cell type.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the accumulation of methylated histones, changes in gene expression patterns, and induction of apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta pathology and improve cognitive function. In schizophrenia, this compound has been shown to reduce dopamine hyperactivity and improve behavioral deficits.

Advantages and Limitations for Lab Experiments

N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, which allows for precise modulation of LSD1 activity. However, this compound has several limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

There are several future directions for the development and application of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the downstream effects of LSD1 inhibition in different cell types and disease contexts.
4. Clinical evaluation of this compound in cancer, Alzheimer's disease, and schizophrenia.
5. Combination therapy with this compound and other epigenetic modifiers or chemotherapeutic agents to enhance therapeutic efficacy.

Synthesis Methods

The synthesis of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with benzylamine to form N-benzyl-2-hydroxybenzamide. This intermediate is then reacted with 2-bromopyridine to yield this compound. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer, LSD1 is overexpressed in several tumor types and plays a crucial role in tumor growth and metastasis. Inhibition of LSD1 by this compound has been shown to have antitumor effects in preclinical models of several cancer types, including acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In Alzheimer's disease, LSD1 has been implicated in the pathogenesis of the disease by regulating the expression of genes involved in neuronal function and survival. Inhibition of LSD1 by this compound has been shown to improve cognitive function and reduce amyloid-beta pathology in preclinical models of Alzheimer's disease.
In schizophrenia, LSD1 has been shown to regulate the expression of genes involved in synaptic plasticity and neuronal activity. Inhibition of LSD1 by this compound has been shown to improve behavioral deficits and reduce dopamine hyperactivity in preclinical models of schizophrenia.

properties

IUPAC Name

N-benzyl-2-hydroxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-17-11-5-4-10-16(17)19(23)21(18-12-6-7-13-20-18)14-15-8-2-1-3-9-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSIXGDBQUUECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.